2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol
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Overview
Description
2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol is a complex organic compound characterized by the presence of azido and silyl ether groups
Preparation Methods
The synthesis of 2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol typically involves multiple steps. One common route starts with the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and dimethylformamide . The azido group can be introduced through nucleophilic substitution reactions using sodium azide . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, often forming triazoles through cycloaddition reactions.
Deprotection: The silyl ether groups can be removed using tetra-n-butylammonium fluoride in tetrahydrofuran.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol involves its reactive azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions and proceed through a concerted mechanism . The silyl ether groups provide stability and protect the hydroxyl functionalities during synthetic transformations .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and as a reagent in the synthesis of natural products.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol is unique due to the combination of azido and silyl ether groups, which provide both reactivity and stability, making it a versatile compound in various synthetic applications.
Properties
Molecular Formula |
C30H65N3O3Si2 |
---|---|
Molecular Weight |
572.0 g/mol |
IUPAC Name |
2-azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol |
InChI |
InChI=1S/C30H65N3O3Si2/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-27(35-37(8,9)29(2,3)4)28(26(25-34)32-33-31)36-38(10,11)30(5,6)7/h26-28,34H,12-25H2,1-11H3 |
InChI Key |
XIAFYLGSFHUSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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